molecular formula C19H34O4 B12549047 2-(Pentadec-14-EN-1-YL)butanedioic acid CAS No. 150240-41-8

2-(Pentadec-14-EN-1-YL)butanedioic acid

Cat. No.: B12549047
CAS No.: 150240-41-8
M. Wt: 326.5 g/mol
InChI Key: KIEJHAIFSQMXMY-UHFFFAOYSA-N
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Description

2-(Pentadec-14-en-1-yl)butanedioic acid is a substituted succinic acid derivative characterized by a 15-carbon unsaturated alkyl chain (pentadec-14-enyl) attached to the second carbon of the butanedioic acid backbone. This structure confers unique physicochemical properties, such as amphiphilicity due to the polar dicarboxylic acid group and the hydrophobic alkenyl chain.

Properties

CAS No.

150240-41-8

Molecular Formula

C19H34O4

Molecular Weight

326.5 g/mol

IUPAC Name

2-pentadec-14-enylbutanedioic acid

InChI

InChI=1S/C19H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19(22)23)16-18(20)21/h2,17H,1,3-16H2,(H,20,21)(H,22,23)

InChI Key

KIEJHAIFSQMXMY-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCCCCCCC(CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pentadec-14-EN-1-YL)butanedioic acid typically involves the reaction of a long-chain alkene with a butanedioic acid derivative. The reaction conditions often require the use of catalysts to facilitate the addition of the butanedioic acid moiety to the alkene. Commonly used catalysts include palladium or platinum-based catalysts under hydrogenation conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes where the alkene is reacted with butanedioic acid in the presence of a catalyst. The reaction is carried out in a controlled environment to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(Pentadec-14-EN-1-YL)butanedioic acid undergoes various chemical reactions, including:

    Oxidation: The double bond in the hydrocarbon chain can be oxidized to form epoxides or diols.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: The hydrogen atoms in the hydrocarbon chain can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2).

Major Products

    Oxidation: Epoxides, diols

    Reduction: Alcohols

    Substitution: Halogenated derivatives

Scientific Research Applications

2-(Pentadec-14-EN-1-YL)butanedioic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Pentadec-14-EN-1-YL)butanedioic acid involves its interaction with specific molecular targets. The double bond in the hydrocarbon chain allows for various chemical modifications, which can influence its biological activity. The carboxylic acid groups can form hydrogen bonds with biological molecules, affecting their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Beta-Elemolic Acid (FDB013556)

  • Structure: Beta-elemolic acid (C₃₃H₅₂O₃) features a tetracyclic terpenoid core with hydroxyl and methyl substituents, distinct from the linear alkenyl chain of 2-(pentadec-14-en-1-yl)butanedioic acid .
  • Functional Groups : Both compounds contain carboxylic acid groups, but beta-elemolic acid’s complex ring system enhances lipophilicity, whereas the target compound’s linear chain may improve membrane permeability.

5-Amino-2-(hydroxymethyl)-6-methyloxane-3,4-diol (FDB015634)

  • Structure: This cyclic ether derivative (C₈H₁₅NO₅) lacks the alkenyl and dicarboxylic acid groups of the target compound, highlighting divergent synthetic and functional priorities .
  • Reactivity: The amino and hydroxyl groups in FDB015634 favor hydrogen bonding, contrasting with the hydrophobic interactions dominant in this compound.

Pentadienoic Acid (PDA)

  • Structure: PDA (C₅H₆O₂) is a short-chain dienoic acid, structurally simpler than the target compound’s elongated alkenyl-succinic acid hybrid .
  • Thermal Stability : The conjugated double bonds in PDA enhance stability under oxidative conditions, whereas the isolated double bond in this compound may render it more prone to isomerization.

Comparative Data Table

Property This compound Beta-Elemolic Acid Pentadienoic Acid
Molecular Formula C₁₉H₃₂O₄ C₃₃H₅₂O₃ C₅H₆O₂
Functional Groups Dicarboxylic acid, alkenyl chain Triterpenoid, hydroxyl Dienoic acid
Solubility Amphiphilic (polar/nonpolar regions) Lipophilic Polar (aqueous soluble)
Potential Applications Surfactants, metabolic studies Anticancer agents Polymer precursors

Research Findings and Gaps

  • Synthetic Challenges : The alkenyl chain in this compound requires precise regioselective synthesis, unlike beta-elemolic acid’s biosynthetic pathways .
  • Biological Activity: No direct studies on the target compound’s bioactivity were found, though its structural resemblance to fatty acid derivatives suggests possible roles in lipid metabolism or membrane dynamics.
  • Thermodynamic Data : Melting points and logP values are absent in the provided evidence, necessitating experimental characterization.

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